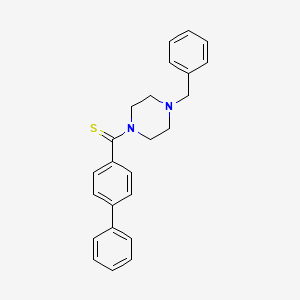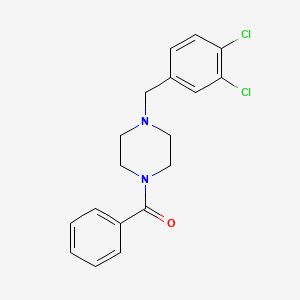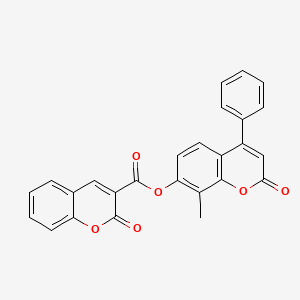
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the mechanism of action of this compound is related to its photochromic properties, which allow it to change color upon exposure to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate vary depending on its application. In medicine, this compound has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to have potential as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the biochemical and physiological effects of this compound are related to its photochromic properties, which allow it to change color upon exposure to light.
実験室実験の利点と制限
The advantages of using 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its potential as a versatile compound with applications in various fields. Its synthesis method is relatively simple and can be carried out using common laboratory equipment. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
For research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate include further studies on its mechanism of action, potential applications in medicine, agriculture, and materials science, and the development of new synthesis methods. Additionally, further studies on the potential toxicity of this compound and its effects on the environment are needed to fully understand its impact on human health and the ecosystem.
合成法
The synthesis method of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-8-methylcoumarin and 3-oxo-2H-chromene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically refluxed for several hours until the desired product is obtained.
科学的研究の応用
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been studied for its potential use as a pesticide and as a plant growth regulator. In materials science, this compound has been studied for its potential use as a photochromic material and as a component in organic electronic devices.
特性
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c1-15-21(30-25(28)20-13-17-9-5-6-10-22(17)31-26(20)29)12-11-18-19(14-23(27)32-24(15)18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYAIBQSPOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)
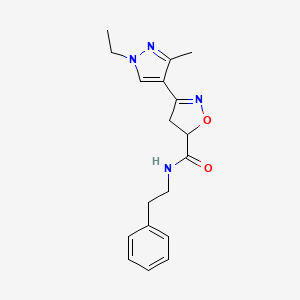
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
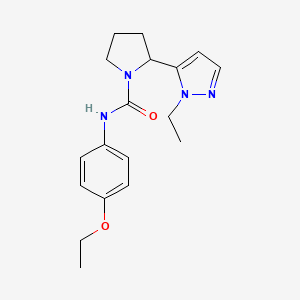
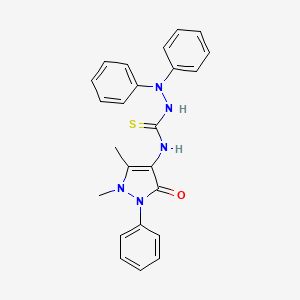
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
